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molecular formula C8H6ClN B1345701 4-Chloro-2-methylbenzonitrile CAS No. 50712-68-0

4-Chloro-2-methylbenzonitrile

Cat. No. B1345701
M. Wt: 151.59 g/mol
InChI Key: ZZAJFWXXFZTTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034410

Procedure details

Toluene (30 mL) and ice was added to the above copper cyanide solution and then the reaction mixture was stirred vigorously. The above diazonium salt solution was then slowly added to the reaction mixture. After the addition was complete, the reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was then allowed to warm to room temperature (25° C.), and then stirred for another hour. The reaction mixture was then heated to 50° C. for 2 hours without stirring. The toluene phase and precipitate were then separated from the aqueous phase. To the toluene phase was added 10 mL concentrated HCl, 40 mL hot H2O, and FeCl3.6H2O (32 g, 0.118 mol) and this reaction mixture was then stirred overnight. The reaction mixture was then added to 200 mL H2O. The organic phase was then extracted with toluene, dried and evaporated under reduced pressure to produce 4-chloro-2-methylbenzonitrile as a dark brown oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3.6H2O
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cu]([C:11]#[N:12])C#N.[ClH:13]>O>[Cl:13][C:3]1[CH:4]=[CH:5][C:6]([C:11]#[N:12])=[C:1]([CH3:7])[CH:2]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu](C#N)C#N
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
FeCl3.6H2O
Quantity
32 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for another hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 50° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
without stirring
CUSTOM
Type
CUSTOM
Details
The toluene phase and precipitate were then separated from the aqueous phase
STIRRING
Type
STIRRING
Details
this reaction mixture was then stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The organic phase was then extracted with toluene
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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